N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide
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Overview
Description
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylaminoethyl group attached to a trimethylbenzamide core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with bioactive molecules, which may inhibit the function of bacterial enzymes or disrupt bacterial cell membranes. This interaction is facilitated by the presence of the diethylaminoethyl group, which enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]benzamide
- N-[2-(Diethylamino)ethyl]-4-methylbenzamide
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide
Uniqueness
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide is unique due to the presence of three methyl groups on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its enhanced antibacterial properties .
Properties
CAS No. |
93161-65-0 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5/h10-11H,6-9H2,1-5H3,(H,17,19) |
InChI Key |
MXTNBUZJIXEDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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